

The Discovery and Origin of 7-O-Demethyl Rapamycin: A Technical Guide

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Compound of Interest

Compound Name: 7-O-Demethyl rapamycin

Cat. No.: B15560729

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Introduction

Rapamycin, also known as Sirolimus, is a macrolide compound first identified for its potent antifungal properties.[1] Subsequent research revealed its significant immunosuppressive and anti-proliferative activities, leading to its clinical use in preventing organ transplant rejection and in certain cancer therapies.[2][3] The primary mechanism of action for rapamycin and its derivatives is the inhibition of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and metabolism.[3] **7-O-Demethyl rapamycin** is a key derivative and impurity of rapamycin, sharing its core structure and biological activities.[2][4] This technical guide provides an in-depth exploration of the discovery, origin, and characterization of **7-O-Demethyl rapamycin** and its parent compound, rapamycin, tailored for researchers and professionals in drug development.

Discovery and Origin

Discovery of Rapamycin

The story of rapamycin began in 1964 with a Canadian medical expedition to Easter Island, known locally as Rapa Nui.[1][5] A microbiologist named Georges N6gr6dy collected soil samples from the island.[1] These samples were later provided to scientists at Ayerst Pharmaceuticals (now part of Pfizer).[1] In 1975, researchers at Ayerst reported the isolation of a new antifungal compound from the bacterium *Streptomyces hygroscopicus* found in one of these soil samples.[1] In homage to the island of its origin, the compound was named rapamycin.[1] Initially characterized by its potent activity against fungi like *Candida albicans*, its

immunosuppressive properties were later discovered, paving the way for its development as a clinical therapeutic.[1][2]

Origin of 7-O-Demethyl Rapamycin

7-O-Demethyl rapamycin, also known as 7-O-Desmethyl Sirolimus or Novolimus, is primarily recognized as an impurity and derivative of rapamycin.[2] While it can be found in fermentation broths of rapamycin-producing organisms, a specific method for its directed production has also been developed. A patented method describes the use of Actinoplanes species for the preparation of 7-O-demethylated rapamycin through fermentation.[6] This process allows for the targeted biosynthesis of this derivative, providing a source of the material for research and as a reference standard for impurity analysis in rapamycin production.[6]

Biosynthesis and Chemical Properties

Rapamycin's complex macrocyclic structure is synthesized by a large, multifunctional enzyme system. The core of the molecule is assembled by a type I modular polyketide synthase (PKS) and a nonribosomal peptide synthetase (NRPS) system.[7] The biosynthesis is initiated with a shikimate-derived starter unit, 4,5-dihydroxycyclohex-1-ene-carboxylic acid (DHCHC).[7] The linear polyketide chain is then elongated and subsequently condensed with L-pipecolate, an amino acid derived from L-lysine, before the macrocycle is closed.[7] A series of post-PKS tailoring steps, including oxidations and methylations, complete the synthesis of the final rapamycin molecule.[7]

Table 1: Chemical Properties of Rapamycin and 7-O-Demethyl Rapamycin

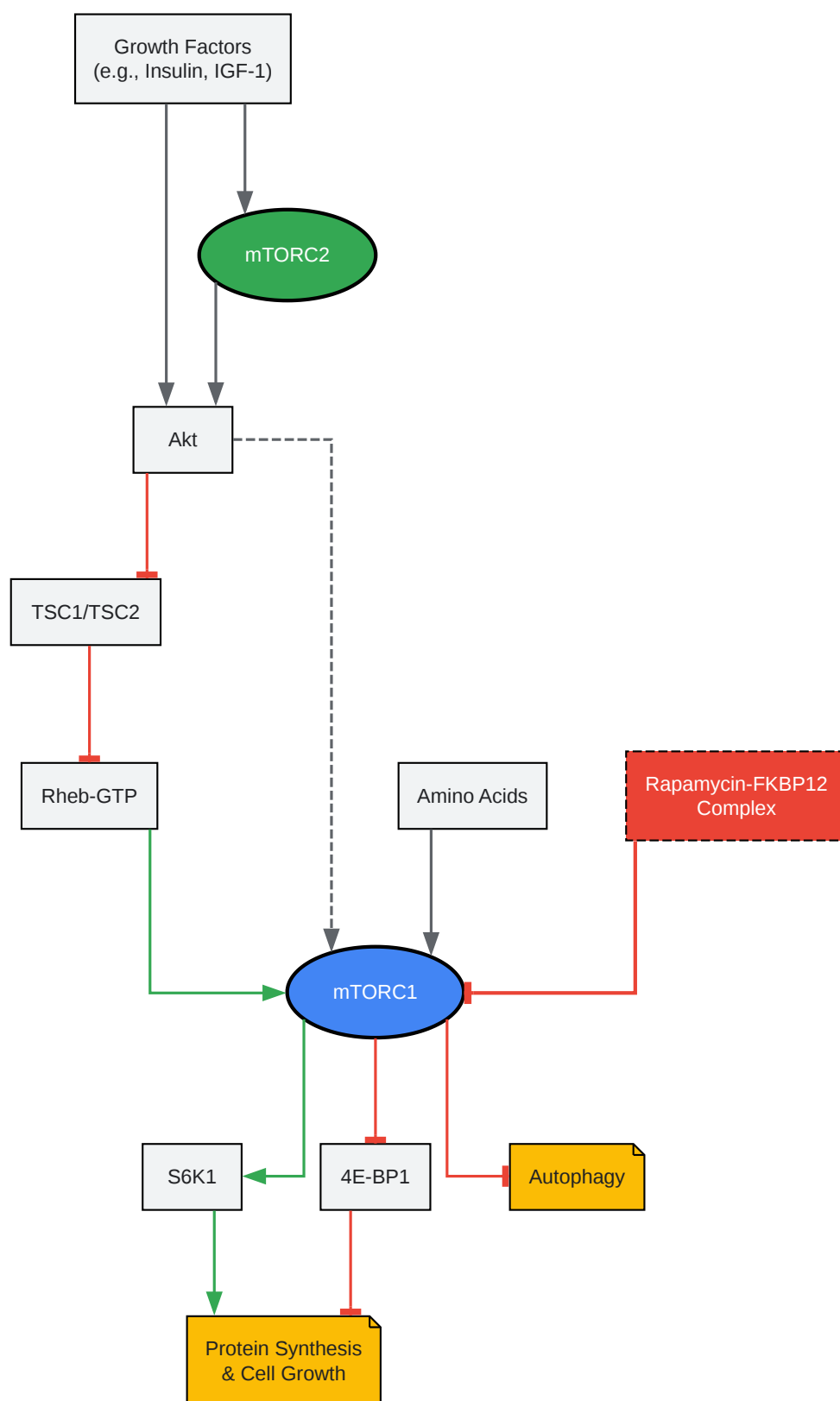
Property	Rapamycin	7-O-Demethyl Rapamycin
Molecular Formula	C ₅₁ H ₇₉ NO ₁₃	C ₅₀ H ₇₇ NO ₁₃ [8]
Molecular Weight	914.17 g/mol	900.15 g/mol [8][9]
CAS Number	53123-88-9	151519-50-5[9]
Synonyms	Sirolimus, Rapamune	7-O-Desmethyl Sirolimus, Novolimus[2]

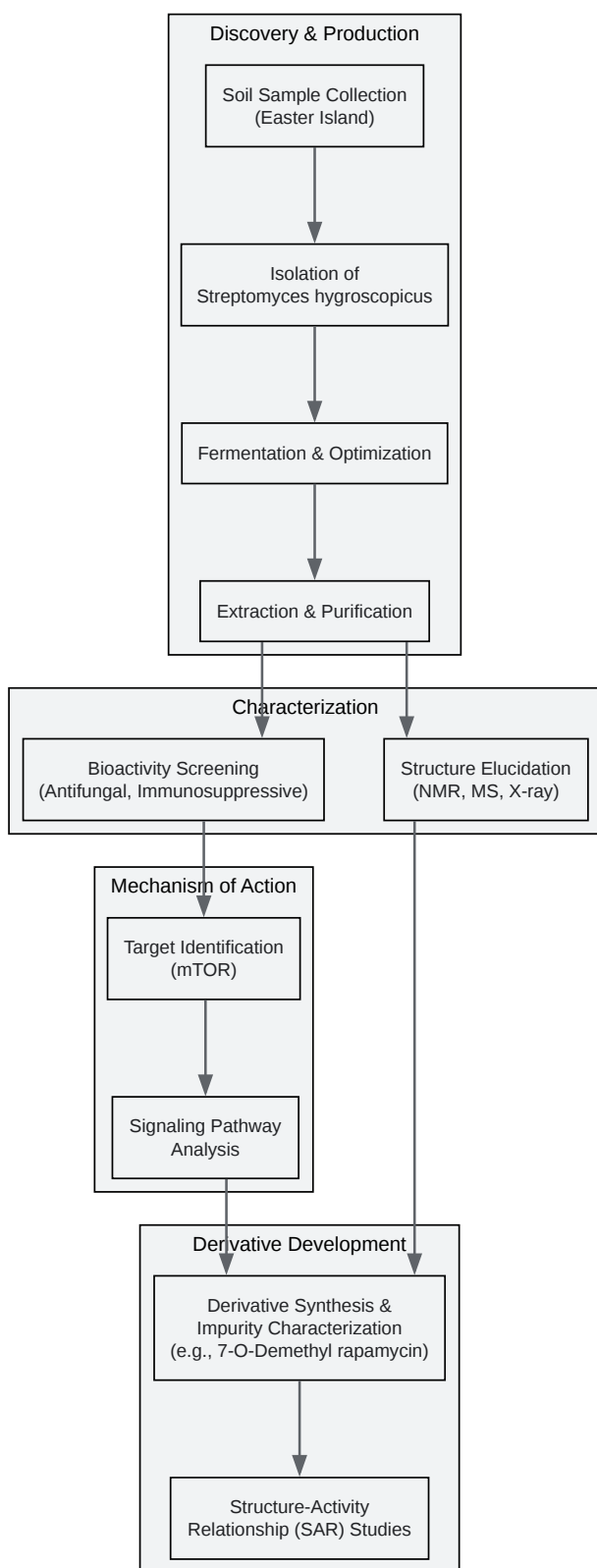
Mechanism of Action: The mTOR Signaling Pathway

Rapamycin and its derivatives exert their biological effects by inhibiting the mTOR signaling pathway.[3] This pathway is a central regulator of cellular and organismal physiology, integrating signals from growth factors, nutrients, and cellular energy status.[10] mTOR functions within two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[10]

Rapamycin's action is indirect; it first forms a high-affinity complex with the intracellular protein FK506-binding protein 12 (FKBP12).[2][11] This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically and allosterically inhibiting the activity of mTORC1.[1][11] mTORC1 is acutely sensitive to rapamycin, while mTORC2 is generally considered insensitive to acute rapamycin treatment, although it can be inhibited by chronic exposure in some cell types.[3]

The inhibition of mTORC1 disrupts the phosphorylation of its key downstream effectors, including S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[3] This leads to the suppression of protein synthesis and cell growth, which underlies rapamycin's immunosuppressive and anti-proliferative effects.[3]





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